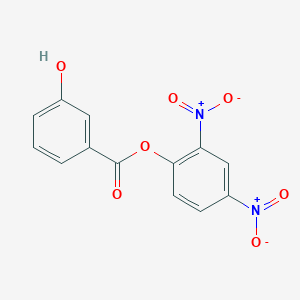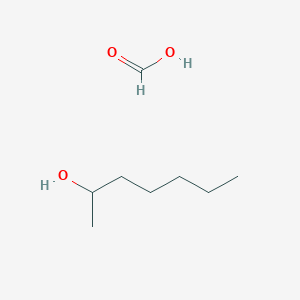![molecular formula C10H19NO4 B14333281 3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane CAS No. 106074-68-4](/img/structure/B14333281.png)
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane is a complex organic compound characterized by its unique bicyclic structure. It contains a total of 35 bonds, including 16 non-hydrogen bonds, one six-membered ring, one twelve-membered ring, one secondary amine (aliphatic), and four ether groups (aliphatic)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure. Detailed synthetic routes and conditions are usually tailored to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce large quantities of the compound efficiently.
化学反応の分析
Types of Reactions
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
科学的研究の応用
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are being studied for potential therapeutic applications.
類似化合物との比較
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane can be compared with other similar compounds, such as:
13-oxa-3,6,9,15-tetraazabicyclo[9.3.1]pentadecane: This compound has a similar bicyclic structure but contains additional nitrogen atoms, which may confer different chemical and biological properties.
Other bicyclic compounds: Various bicyclic compounds with different functional groups and ring sizes can be compared to highlight the unique features of this compound.
The uniqueness of 3,6,9,15-Tetraoxa-13-azabicyclo[93
特性
CAS番号 |
106074-68-4 |
|---|---|
分子式 |
C10H19NO4 |
分子量 |
217.26 g/mol |
IUPAC名 |
3,6,9,15-tetraoxa-13-azabicyclo[9.3.1]pentadecane |
InChI |
InChI=1S/C10H19NO4/c1-3-13-7-9-5-11-6-10(15-9)8-14-4-2-12-1/h9-11H,1-8H2 |
InChIキー |
OJRGVFJMHOGAQH-UHFFFAOYSA-N |
正規SMILES |
C1COCC2CNCC(O2)COCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)
![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)
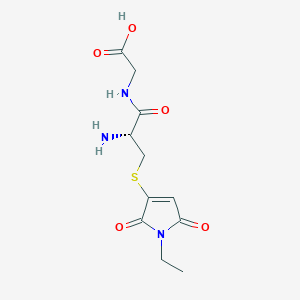
![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)


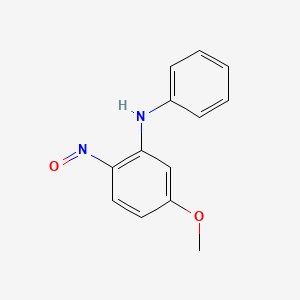
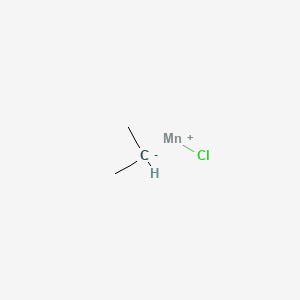
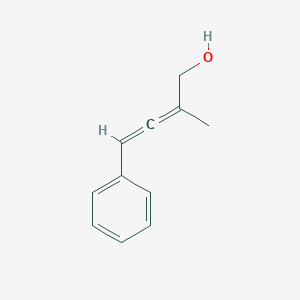
methanethione](/img/structure/B14333271.png)
